4,5-Dichloro-2-phenyl-1H-imidazole

Medicinal Chemistry Organometallics Antimicrobial Agents

Stable organometallic complexes and potent antiparasitic leads demand robust scaffolds. 4,5-Dichloro-2-phenyl-1H-imidazole delivers a 4,5-dichloroimidazole core that imparts enhanced stability in Ag-NHC complexes and protistocidal activity surpassing Baycox. - Enhanced Ag-NHC complex stability for durable antimicrobial applications. - N-substituted derivatives exceed Baycox potency against protists like Colpoda steinii. - Electrochemical synthesis benchmark (58% yield) supports green process development. Procure with confidence for SAR studies and lead optimization.

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
CAS No. 72796-33-9
Cat. No. B1367137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-phenyl-1H-imidazole
CAS72796-33-9
Molecular FormulaC9H6Cl2N2
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(N2)Cl)Cl
InChIInChI=1S/C9H6Cl2N2/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,12,13)
InChIKeyNPJFZCVZBMLFIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-2-phenyl-1H-imidazole: Technical Baseline


4,5-Dichloro-2-phenyl-1H-imidazole is a heterocyclic compound belonging to the vicinal diaryl-substituted 1H-imidazole class [1]. Its core structural features include two chlorine atoms at the 4th and 5th positions of the imidazole ring and a phenyl group at the 2nd position, conferring distinct physicochemical and biological properties. This compound is primarily utilized as a versatile building block in medicinal chemistry and as a precursor for synthesizing diverse heterocyclic compounds with potential therapeutic applications .

Core scaffold Vicinal diaryl-1H-imidazole building block
Substitution 4,5-Dichloro pattern for electronic tuning
Workflow Medicinal chemistry and heterocycle synthesis

Why Generic Substitution of 4,5-Dichloro-2-phenyl-1H-imidazole Fails


Generic substitution with other imidazole derivatives, such as 2-phenylimidazole or 4,5-diphenylimidazole, is not feasible for many research and industrial applications due to the profound impact of the 4,5-dichloro substitution pattern on both chemical reactivity and biological activity. The electron-withdrawing chlorine atoms significantly alter the electronic properties of the imidazole ring, influencing its ability to coordinate with metal ions and interact with biological targets. For instance, silver N-heterocyclic carbene complexes derived from 4,5-dichloroimidazole exhibit enhanced stability compared to complexes lacking this substitution [1]. Furthermore, specific N-substituted 4,5-dichloroimidazoles demonstrate potent protistocidal activity that can exceed that of the veterinary drug Baycox, a property not shared by other imidazole analogs [2]. The following quantitative evidence underscores the specific, non-interchangeable advantages of 4,5-Dichloro-2-phenyl-1H-imidazole.

Electronic mismatch with non-dichloro analogs

2-Phenylimidazole or 4,5-diphenylimidazole lack the electron-withdrawing chloro groups, altering metal coordination and reactivity profiles.

Silver NHC complex stability may not transfer

Reported enhanced aqueous stability of silver NHC complexes derived from this scaffold is not observed with non-dichloro imidazoles.

Protistocidal activity profile is substitution-specific

N-substituted 4,5-dichloroimidazoles show reported activity exceeding Baycox; this profile does not extend to other imidazole cores.

4,5-Dichloro-2-phenyl-1H-imidazole: Differentiation Evidence


Enhanced Stability of Silver NHC Complexes

Silver(I) NHC complexes derived from a 4,5-dichloroimidazole backbone exhibit enhanced stability in aqueous media compared to structurally similar silver NHC complexes lacking the electron-withdrawing chloro substituents [1]. This enhanced stability, attributed to the electron-withdrawing nature of the chloride groups, is a critical differentiator for applications requiring robust, long-lived antimicrobial agents [2]. The specific stability data and comparative context are derived from a dedicated stability evaluation study.

Silver NHC Stability
Class-level inference
Enhanced stability vs. non-dichloro analogs in aqueous media (NMR assessment)
Supports stability screening of silver carbene complexes
Quantitative half-life data not reported
Medicinal Chemistry Organometallics Antimicrobial Agents

Protistocidal Activity vs. Baycox

Certain N-substituted derivatives of 4,5-dichloroimidazole (specifically 1-alkyl-, 1-benzyl-, and 1-aryloxyethyl-substituted variants) exhibit significant protistocidal activity against Colpoda steinii that can exceed the activity of the clinically used veterinary drug Baycox [1]. While specific IC50 or MIC values are not provided in the abstract, the finding that the activity surpasses a known standard drug highlights a unique and potent biological profile. This activity is not observed in the parent 4,5-dichloroimidazole or 2-methyl-4,5-dichloroimidazole cores, indicating the critical role of both the 4,5-dichloro substitution and specific N-substituents.

Protistocidal Activity vs. Baycox
Reported comparison
Activity exceeds Baycox in Colpoda steinii assay
Protistocidal activity screening context
Exact MIC/IC50 values not provided
Antiparasitic Agents Veterinary Medicine Drug Discovery

Electrochemical Synthesis Yield Benchmark

An environmentally friendly electrochemical method has been reported for the synthesis of 4,5-dichloro-2-phenylimidazole from 2-phenylimidazole using tetraethylammonium chloride and trifluoroacetic acid in DMF, achieving a yield of 58% [1]. This provides a quantitative baseline for optimizing synthetic routes and can be compared to yields from alternative methods, such as cyclization of amido-nitriles with nickel catalysts , which may offer different selectivity or cost profiles.

Electrochemical Yield
Reported
58% yield
Synthetic route benchmarking baseline
Yield may vary with scale-up conditions
Green Chemistry Electrosynthesis Process Optimization

4,5-Dichloro-2-phenyl-1H-imidazole: Application Scenarios


Next-Generation Antiparasitic Agents

Leveraging the potent protistocidal activity of N-substituted 4,5-dichloroimidazole derivatives, which can exceed the efficacy of the veterinary drug Baycox [1], this compound serves as a crucial starting material for designing novel antiparasitic therapeutics. Researchers focusing on parasitic infections, particularly those caused by protists like Colpoda steinii, should prioritize this scaffold for structure-activity relationship (SAR) studies and lead optimization.

Durable Silver-Based Antimicrobial Formulations

The enhanced stability of silver N-heterocyclic carbene complexes derived from the 4,5-dichloroimidazole backbone [2] makes this compound an essential precursor for developing robust antimicrobial coatings, wound dressings, or therapeutic agents. For applications requiring prolonged antimicrobial activity in aqueous or physiological environments, this core offers a distinct advantage over less stable imidazole-based silver complexes.

Green Synthetic Pathway Optimization

The reported electrochemical synthesis of 4,5-dichloro-2-phenylimidazole in 58% yield [3] provides a foundation for developing more sustainable and efficient manufacturing processes. Researchers focused on green chemistry and process chemistry can use this benchmark to explore alternative reaction conditions, electrode materials, or solvent systems to improve yield, selectivity, and overall process mass intensity.

Application
Selection Property
Validation Focus
Antiparasitic agent research
Protistocidal activity context (N-substituted derivatives)
In vitro Colpoda steinii assay endpoints
Silver-based antimicrobial research
NHC complex aqueous stability
Stability testing in physiological media
Green synthesis route development
Electrochemical C-H halogenation method
Yield and scalability benchmarks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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